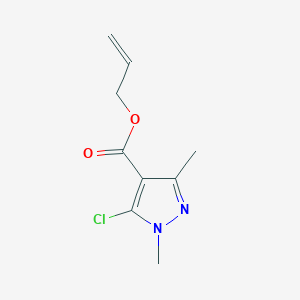![molecular formula C14H13NO3S B3379984 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 1803030-67-2](/img/structure/B3379984.png)
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid
Overview
Description
“3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” is a complex organic compound. It contains a phenyl group (a benzene ring minus one hydrogen), a thiophene-2-carbonyl group (a five-membered ring containing four carbon atoms and a sulfur atom), and an amino-propionic acid group .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Molecular Structure Analysis
The molecular structure of “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” is likely to be complex due to the presence of multiple functional groups. The thiophene group is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, such as “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid”, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . This makes “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” a potential candidate for the development of new anti-inflammatory drugs.
Anti-Psychotic Properties
Thiophene compounds have also been found to have anti-psychotic properties . This suggests that “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” could potentially be used in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
Another potential application of “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” is in the treatment of arrhythmias, as thiophene compounds have been found to possess anti-arrhythmic properties .
Anti-Anxiety Properties
Thiophene compounds have also been found to have anti-anxiety properties . This suggests that “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” could potentially be used in the treatment of anxiety disorders.
Anti-Cancer Properties
Thiophene compounds have been found to exhibit anti-cancer properties . This suggests that “3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid” could potentially be used in the development of new anti-cancer drugs.
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .
Biochemical Pathways
The compound may be involved in various biochemical pathways due to its potential role in Suzuki–Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
Its potential role in Suzuki–Miyaura cross-coupling reactions suggests it may contribute to the synthesis of various organic compounds .
Action Environment
The efficacy and stability of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMYIRFIBDUAEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid | |
CAS RN |
1803030-67-2 | |
| Record name | 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)

![2-[(3-Methylphenyl)methoxy]acetic acid](/img/structure/B3379931.png)





![1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one](/img/structure/B3379990.png)
![[3-(morpholine-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl]methanamine dihydrochloride](/img/structure/B3379997.png)
![3-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B3380010.png)
